molecular formula C8H24N6O4S B1287670 bis(N-(propan-2-yl)guanidine); sulfuric acid CAS No. 77197-09-2

bis(N-(propan-2-yl)guanidine); sulfuric acid

Cat. No.: B1287670
CAS No.: 77197-09-2
M. Wt: 300.38 g/mol
InChI Key: MFIQZHWDRVKGAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(N-(propan-2-yl)guanidine); sulfuric acid: is a chemical compound with the molecular formula C8H22N6O4S. It is commonly used in various scientific research applications due to its unique properties and reactivity. The compound is also known by its IUPAC name, 1-isopropylguanidine hemisulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(N-(propan-2-yl)guanidine); sulfuric acid typically involves the reaction of isopropylamine with cyanamide to form N-(propan-2-yl)guanidine. This intermediate is then reacted with sulfuric acid to yield the final product. The reaction conditions usually require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized for efficiency and yield, often incorporating continuous monitoring and adjustments to reaction parameters. The final product is then purified through crystallization or other separation techniques to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions: Bis(N-(propan-2-yl)guanidine); sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Bis(N-(propan-2-yl)guanidine); sulfuric acid is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of bis(N-(propan-2-yl)guanidine); sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

    N-(propan-2-yl)guanidine: A related compound with similar reactivity but different properties.

    N-(propan-2-yl)guanidine hydrochloride: Another similar compound with distinct applications and uses.

Uniqueness: Bis(N-(propan-2-yl)guanidine); sulfuric acid is unique due to its specific combination of functional groups and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-propan-2-ylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H11N3.H2O4S/c2*1-3(2)7-4(5)6;1-5(2,3)4/h2*3H,1-2H3,(H4,5,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIQZHWDRVKGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N.CC(C)N=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603878
Record name Sulfuric acid--N''-propan-2-ylguanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77197-09-2
Record name Sulfuric acid--N''-propan-2-ylguanidine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(1-(propan-2-yl)guanidine); sulfuric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.